The Pharmacological Profile of Mifentidine: A Technical Guide for Researchers
The Pharmacological Profile of Mifentidine: A Technical Guide for Researchers
For Immediate Release
This document provides an in-depth technical overview of the pharmacological properties of Mifentidine, a potent and selective histamine H2 receptor antagonist. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes key data on its mechanism of action, potency, selectivity, and pharmacokinetic profile.
Introduction
Mifentidine (DA 4577) is a novel H2 receptor antagonist belonging to the imidazolylphenyl-formamidine class of compounds.[1] It is characterized by a semi-rigid chemical structure and functions as a specific and competitive antagonist to histamine at H2 receptors.[1] Its primary pharmacological action is the inhibition of gastric acid secretion, making it a significant compound in the study and treatment of acid-related gastrointestinal disorders.[2][3] This guide details the preclinical and clinical data that define its pharmacological profile.
Mechanism of Action
Mifentidine exerts its effects by selectively binding to histamine H2 receptors, preventing the binding of endogenous histamine.[3] In the parietal cells of the stomach, H2 receptors are coupled to a Gs protein. Histamine binding normally activates this G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of proteins that ultimately drive the H+/K+ ATPase (proton pump) to secrete hydrochloric acid into the gastric lumen.[6] By competitively blocking the H2 receptor, Mifentidine interrupts this signaling cascade, thereby reducing gastric acid production.[1][6]
Quantitative Pharmacology Data
The potency and efficacy of Mifentidine have been quantified across a range of in vitro and in vivo models. The data are summarized in the tables below.
In Vitro Affinity and Potency
Mifentidine demonstrates high affinity for the H2 receptor in isolated tissue preparations. Its competitive antagonism is confirmed by its pA2 values, and its functional potency is shown by its EC50 in antagonizing histamine-induced effects.
| Parameter | Tissue/Model | Value | Reference |
| Affinity (KB) | Cardiac & Gastric Mucosal H2 Receptors | 20-50 nM | [2] |
| Potency (pA2) | Isolated Guinea Pig Atria (Chronotropic Effects) | 7.66 | [1] |
| Potency (pA2) | Isolated Guinea Pig Ventricles (Inotropic Effects) | 7.74 | [1] |
| Efficacy (EC50) | Isolated Mouse Stomach (vs. Histamine) | 3.28 µmol/L | [1] |
In Vivo Anti-secretory Potency
In vivo studies across multiple species confirm Mifentidine's potent inhibitory effect on gastric acid secretion stimulated by various secretagogues.
| Species | Model | Stimulant | Route | Potency (ED50) | Reference |
| Rat | Anesthetized, Lumen Perfused | Histamine | i.v. | 0.1 µmol/kg | [1] |
| Rat | Anesthetized, Lumen Perfused | Pentagastrin | i.v. | 0.2 µmol/kg | [1] |
| Rat | Pylorus Ligated | - | i.v. | 1.35 µmol/kg | [1] |
| Dog | Gastric Fistula | Pentagastrin | i.v. | 96 nmol/kg | [1] |
| Dog | Heidenhain Pouch | Histamine | i.v. | 119.7 nmol/kg | [1] |
| Dog | Heidenhain Pouch | Histamine | p.o. | 323.8 nmol/kg | [1] |
Human Pharmacokinetics
Pharmacokinetic studies in healthy male volunteers have characterized the absorption and exposure profile of Mifentidine following oral administration.
| Parameter | Doses Studied | Key Finding | Reference |
| Dose Proportionality | 2.5, 5, 10, and 20 mg (oral) | The area under the plasma concentration-time curve (AUC) is linearly related to the dose. | [7] |
Selectivity Profile
Mifentidine is a specific H2 antagonist. Studies show it does not antagonize the acid-promoting activities of bethanechol or dibutyryl-cAMP, indicating its action is upstream of the final steps in the acid secretion pathway and specific to the H2 receptor.[1] This selectivity ensures that it does not interfere with other signaling pathways that regulate parietal cell function.
Experimental Protocols
The characterization of Mifentidine involved standard pharmacological assays. The general methodologies are outlined below.
In Vitro Receptor Affinity and Functional Assays
-
Isolated Tissue Preparations (e.g., Guinea Pig Atria):
-
Tissue Dissection: Guinea pig atria are dissected and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Transducer Attachment: The tissue is connected to an isometric force transducer to record contractile responses (chronotropic effects).
-
Agonist Response: A cumulative concentration-response curve to histamine is established.
-
Antagonist Incubation: Tissues are incubated with varying concentrations of Mifentidine for a predetermined period.
-
Potency Determination: The histamine concentration-response curve is re-established in the presence of Mifentidine. The rightward shift of the curve is used to calculate the pA2 value, a measure of competitive antagonist potency.
-
-
Adenylyl Cyclase Activity Assay:
-
Membrane Preparation: Gastric mucosal membranes rich in H2 receptors are prepared from animal models (e.g., canine parietal cells).[4]
-
Assay Reaction: Membranes are incubated with ATP (the substrate), GTP (for G-protein activation), a phosphodiesterase inhibitor (to prevent cAMP breakdown), and the test compounds (histamine with or without Mifentidine).
-
cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of Mifentidine to inhibit histamine-stimulated adenylyl cyclase activity is determined, and an IC50 value can be calculated.
-
In Vivo Gastric Acid Secretion Studies
-
Heidenhain Pouch Dog Model:
-
Surgical Preparation: A portion of the fundus of the dog's stomach is surgically isolated to form a pouch, with its vagal nerve supply severed but blood supply intact. This pouch drains to the exterior via a cannula.[8]
-
Stimulation: A continuous intravenous infusion of a secretagogue like histamine or pentagastrin is administered to induce a steady state of acid secretion.[1][8]
-
Sample Collection: Gastric juice is collected from the pouch at regular intervals.
-
Drug Administration: Mifentidine is administered intravenously or orally.
-
Analysis: The volume of gastric juice is measured, and its acid concentration is determined by titration with a standard base (e.g., NaOH) to a pH endpoint. The total acid output is calculated.
-
Efficacy Calculation: The percentage inhibition of acid secretion following Mifentidine administration is calculated to determine the ED50.
-
Conclusion
Mifentidine is a well-characterized H2 receptor antagonist with high potency and specificity. Its pharmacological profile, established through extensive in vitro and in vivo testing, demonstrates robust, competitive antagonism at the H2 receptor, leading to effective inhibition of gastric acid secretion. The compound exhibits favorable pharmacokinetics, including a linear dose-response relationship. These features underscore its importance as a tool for research in gastric physiology and as a representative of the imidazolylphenyl-formamidine class of H2 antagonists.
References
- 1. Pharmacology of mifentidine, a novel H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of mifentidine: a novel H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mifentidine | C13H16N4 | CID 71263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Histamine H2 receptor activates adenylate cyclase and PLC via separate GTP-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenylyl Cyclase [sigmaaldrich.com]
- 6. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics of mifentidine after single and multiple oral administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
